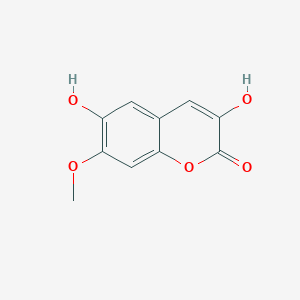

3-Hydroxyisoscopoletin

Description

Overview of the Coumarin (B35378) Family in Medicinal Chemistry Research

Coumarins represent a significant class of naturally occurring compounds characterized by a 1,2-benzopyrone scaffold. nih.gov These phenolic substances are widely distributed throughout the plant kingdom, found in families such as Apiaceae, Rutaceae, and Asteraceae, and are also produced by some fungi and bacteria. nih.govresearchgate.net The core structure of coumarin is derived biosynthetically from the shikimic acid pathway, starting with phenylalanine. researchgate.netfrontiersin.org This leads to a diverse array of derivatives, broadly categorized into simple coumarins, furanocoumarins, pyranocoumarins, and others, based on the substitutions on the benzopyrone ring. researchgate.net

In medicinal chemistry, the coumarin scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, including various enzymes and receptors. nih.govfrontiersin.org This versatility has led to the discovery of a broad spectrum of pharmacological activities. sciensage.info Both natural and synthetic coumarin derivatives have been investigated for their potential as:

Anticoagulant agents nih.gov

Anticancer agents nih.gov

Anti-inflammatory agents sciensage.info

Antioxidant agents nih.gov

Antimicrobial (antibacterial and antifungal) agents nih.gov

Antiviral agents nih.gov

Anti-neurodegenerative agents nih.gov

The diverse biological profile of coumarins has made them a subject of intense research, leading to the development of numerous derivatives through various synthetic strategies. frontiersin.orgijpcbs.com These efforts aim to enhance their biological and physicochemical properties for potential therapeutic applications. frontiersin.org

Positionality and Research Significance of 3-Hydroxyisoscopoletin

Within the extensive coumarin family, this compound holds a specific and noteworthy position. It is a hydroxylated derivative of isoscopoletin (B190330), which itself is a simple coumarin. The defining feature of this compound is the presence of a hydroxyl group at the C-3 position of the coumarin's α-pyrone ring.

Historically, the direct 3-hydroxylation of a coumarin ring was a transformation primarily achieved through enzymatic systems, specifically by cytochrome P-450. nih.gov However, a significant breakthrough demonstrated that this hydroxylation could be accomplished via a purely chemical system using a Cu²⁺-ascorbic acid-O₂ system. This chemical synthesis was notable for producing this compound as a novel compound. nih.govvulcanchem.com

The research significance of this compound stems directly from this structural modification. The introduction of a hydroxyl group at the C-3 position has been shown to substantially alter the biological activity of the parent coumarin. nih.gov This specific substitution pattern is not as common in nature as other hydroxylations, making its study particularly interesting for understanding structure-activity relationships (SAR) within the coumarin class. The compound serves as a valuable chemical entity for probing the effects of C-3 hydroxylation on various biological targets.

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for a focused academic investigation into this compound is its potential as a lead compound for the development of new therapeutic agents. nih.gov Research has indicated that the 3-hydroxylation of coumarins can dramatically enhance their inhibitory activity against specific enzymes. For instance, the introduction of this hydroxyl group has been found to greatly increase the inhibitory potency against enzymes like 5-lipoxygenase and α-D-glucosidase when compared to their non-hydroxylated precursors. nih.gov

A comprehensive study of this compound is warranted for several key reasons:

Exploring Structure-Activity Relationships: By isolating the effect of the 3-hydroxyl group, researchers can gain deeper insights into how specific structural modifications on the coumarin scaffold influence biological activity. This knowledge is crucial for the rational design of more potent and selective enzyme inhibitors.

Lead Compound Optimization: As a novel compound with demonstrated bioactivity, this compound represents a starting point for further chemical modification. nih.gov Academic investigations can explore the synthesis of new derivatives to optimize its potency, selectivity, and other pharmacologically relevant properties.

Understanding Biosynthetic Pathways: While a chemical synthesis has been developed, studying the potential for its natural occurrence and biosynthesis in organisms could reveal novel enzymatic pathways for coumarin metabolism. nih.gov The biosynthesis of related coumarins like scopoletin (B1681571) has been shown to start from the phenylpropanoid pathway. asm.orgsciopen.com

Probing Biological Systems: The compound can be used as a chemical tool to study the function and importance of the enzymes it inhibits, such as 5-lipoxygenase, which is involved in inflammatory pathways.

The initial findings on its enhanced biological activities provide a strong foundation for its continued investigation as a molecule of significant interest in medicinal chemistry. nih.gov

Interactive Data Tables

Table 1: Comparison of Biological Activities of Selected Coumarins

| Compound/Class | Key Investigated Biological Activities | Reference(s) |

| Coumarins (General) | Anticoagulant, Anticancer, Anti-inflammatory, Antioxidant | nih.govsciensage.info |

| This compound | 5-Lipoxygenase Inhibition, α-D-Glucosidase Inhibition | nih.gov |

| 3-Hydroxyscopoletin (B142086) | High 5-Lipoxygenase Inhibition | nih.gov |

| 3-Hydroxyumbelliferone | High α-D-Glucosidase Inhibition | nih.gov |

Structure

3D Structure

Properties

CAS No. |

127861-48-7 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

3,6-dihydroxy-7-methoxychromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-14-9-4-8-5(2-6(9)11)3-7(12)10(13)15-8/h2-4,11-12H,1H3 |

InChI Key |

LGBJNBVXHNNETR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1)O)O |

Canonical SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1)O)O |

Other CAS No. |

127861-48-7 |

Synonyms |

3-hydroxyisoscopoletin |

Origin of Product |

United States |

Occurrence and Natural Distribution of 3 Hydroxyisoscopoletin

Identification from Botanical Sources

The identification and isolation of 3-hydroxyisoscopoletin from natural plant sources remain a subject of ongoing research. While direct isolation from many species has not been explicitly detailed, the chemical context of its parent compounds suggests its likely presence in certain plant families.

Current scientific literature does not provide direct evidence of the isolation of this compound from Notopterygium forbesii. While this plant, a member of the Apiaceae family, is a known source of various coumarins and dihydroisocoumarins, specific studies confirming the presence of this compound are not available. nih.govresearchgate.net Research on the rhizomes of Notopterygium forbesii has led to the isolation of other compounds, including a new dihydroisocoumarin, 6-methoxyhydrangenol, alongside eleven other known compounds. researchgate.net Further phytochemical investigations are required to ascertain the presence of this compound in this species.

Coumarins are a widespread class of secondary metabolites in the plant kingdom, with significant diversity found in families such as Apiaceae, Rutaceae, and Asteraceae. researchgate.net The genus Artemisia (Asteraceae), in particular, is recognized for its rich and varied coumarin (B35378) content. brieflands.comscirp.org Species within this genus produce a wide array of chemical compounds, including flavonoids, terpenoids, and various coumarins. brieflands.com While a direct isolation of this compound from Artemisia has not been explicitly reported, the presence of structurally related coumarins suggests that it may be a minor constituent in some species. For instance, various other coumarin derivatives have been identified in different Artemisia species. researchgate.net The potential for its discovery in these or other coumarin-rich genera remains an area for future phytochemical exploration.

Ecological and Chemodiversity Contexts of Natural Coumarins

Coumarins in plants serve a variety of ecological functions. As secondary metabolites, they are often involved in defense mechanisms against herbivores and pathogens. researchgate.net The chemical diversity of coumarins within a single plant or across different species is vast, arising from various substitutions on the basic benzopyrone structure. researchgate.net This chemodiversity is influenced by both genetic and environmental factors. scirp.org The production of coumarins can be a response to biotic stresses, such as microbial infections, and abiotic stresses. The functional roles of many individual coumarins are still being elucidated, but as a class, they are significant mediators of plant-environment interactions.

Biosynthesis and Biotransformation of 3 Hydroxyisoscopoletin

Metabolic Fate and Biotransformation in Biological Matrices

Once formed or ingested, coumarin (B35378) derivatives undergo extensive metabolism. Isoscopoletin (B190330) is a primary metabolite of other compounds, such as scoparone (B1681568), and is itself subject to further biotransformation. researchgate.netuef.fi

In humans and several animal models, the primary metabolic route for the natural compound scoparone is O-demethylation to produce either isoscopoletin or its isomer, scopoletin (B1681571). researchgate.netuef.fi In humans, mice, rats, pigs, and dogs, the major pathway is 6-O-demethylation, which yields isoscopoletin. researchgate.netuef.fisemanticscholar.org

Isoscopoletin is then further metabolized through oxidation. The key enzymes involved in this step are cytochrome P450s, with human CYP2A13 showing the highest rate of isoscopoletin oxidation, followed by CYP1A1 and CYP1A2. researchgate.netuef.fiebi.ac.uk This oxidation leads to the formation of other metabolites, including esculetin (B1671247) and 3-[4-methoxy-ρ-(3,6)-benzoquinone]-2-propenoate (MBQP). researchgate.netuef.fi

| Enzyme Family | Specific Enzyme | Role in Coumarin Metabolism | Species |

| Cytochrome P450 | CYP3A4 | Catalyzes 3-hydroxylation of the parent coumarin ring. mdpi.com | Human |

| Cytochrome P450 | CYP2A6 | Major enzyme for 7-hydroxylation of coumarin. mdpi.comnih.gov | Human |

| Cytochrome P450 | CYP2A13 | Exhibits the highest rate of isoscopoletin oxidation. researchgate.netuef.fiebi.ac.uk | Human |

| Cytochrome P450 | CYP1A1 / CYP1A2 | Oxidize isoscopoletin to secondary metabolites. researchgate.netuef.fiebi.ac.uk | Human |

The gut microbiota plays a significant role in the biotransformation of dietary compounds, including coumarins. researchgate.net The enzymatic activity of intestinal bacteria can structurally modify coumarins, potentially altering their biological activity. researchgate.net Studies have shown that gut microbes can degrade coumarins into simpler, less toxic compounds. For example, anaerobic fungi found in the rumen of herbivores can metabolize coumarin to o-coumaric acid and melilotic acid. nih.govresearchgate.net This highlights the capacity of microorganisms to cleave the coumarin ring structure. Furthermore, some probiotic strains, such as Lactobacillus, may be capable of synthesizing coumarin derivatives from the degradation products of other dietary polyphenols. researchgate.net

Following the initial oxidative metabolism, coumarin derivatives like isoscopoletin undergo phase II conjugation reactions, which increases their water solubility and facilitates excretion. The major in vivo metabolites of scoparone found in human urine are isoscopoletin glucuronide and isoscopoletin sulfate (B86663) conjugates. researchgate.netuef.fisemanticscholar.orgebi.ac.uk

The process of glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several human UGT isoforms are capable of conjugating isoscopoletin, including UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B17. researchgate.netuef.fisemanticscholar.org Among these, UGT1A10 demonstrates the highest rate of isoscopoletin glucuronidation. uef.fi

In addition to conjugation, cleavage products are also formed. As mentioned, the oxidation of isoscopoletin yields esculetin and MBQP. researchgate.netuef.fi For the parent coumarin compound, metabolism via the 3,4-epoxide pathway can lead to ring cleavage and the formation of o-hydroxyphenylacetic acid. jst.go.jpresearchgate.net

| Precursor Compound | Metabolic Process | Key Enzymes | Resulting Metabolites/Products |

| Scoparone | 6-O-Demethylation | CYPs | Isoscopoletin, Scopoletin. researchgate.netuef.fi |

| Isoscopoletin | Oxidation | CYP2A13, CYP1A1, CYP1A2 | Esculetin, MBQP. researchgate.netuef.fi |

| Isoscopoletin | Glucuronidation | UGT1A1, UGT1A6, UGT1A9, UGT1A10, etc. | Isoscopoletin glucuronide. uef.fisemanticscholar.org |

| Isoscopoletin | Sulfation | SULTs (Sulfotransferases) | Isoscopoletin sulfate. researchgate.netebi.ac.uk |

| Coumarin | 3,4-Epoxidation/Cleavage | CYP1A2 | o-Hydroxyphenylacetic acid. jst.go.jp |

Synthetic Methodologies for 3 Hydroxyisoscopoletin and Analogues

Direct 3-Hydroxylation of Coumarin (B35378) Scaffolds

Introducing a hydroxyl group at the C3 position of a coumarin is a challenging transformation. Historically, this was primarily achieved through biochemical methods involving enzymes. nih.gov However, recent advancements have led to the development of chemical systems that can perform this oxidation directly.

A significant breakthrough in coumarin chemistry was the development of a purely chemical system capable of direct 3-hydroxylation. Researchers successfully utilized a system comprising copper(II) ions (Cu²⁺), ascorbic acid, and molecular oxygen (O₂) to hydroxylate coumarin scaffolds. nih.gov This method represents the first non-enzymatic, direct 3-hydroxylation of a coumarin ring. nih.gov

In this system, ascorbic acid acts as a reducing agent, likely reducing Cu²⁺ to Cu⁺, which then activates molecular oxygen to generate a reactive oxygen species, such as a hydroxyl radical. This species subsequently attacks the electron-rich C3 position of the coumarin ring. This process successfully yielded novel compounds, including 3-hydroxyisoscopoletin from its precursor, isoscopoletin (B190330). nih.govvulcanchem.com

| Starting Material | Product | Key Reagents |

|---|---|---|

| Isoscopoletin | This compound | Cu²⁺, L-Ascorbic Acid, O₂ |

| Scopoletin (B1681571) | 3-Hydroxyscopoletin (B142086) | Cu²⁺, L-Ascorbic Acid, O₂ |

Biomimetic synthesis aims to replicate complex biological transformations using simpler, synthetically accessible catalysts and conditions. The direct 3-hydroxylation of coumarins is inspired by the metabolic pathways in living organisms, which are often catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.com For instance, the human enzyme CYP2A6 is primarily responsible for the 7-hydroxylation of coumarin, but other isoforms can produce different hydroxylated metabolites. mdpi.com A reduction in CYP2A6 activity can favor alternative pathways, such as the one leading to 3-hydroxycoumarin (B191489). mdpi.com

Biomimetic approaches attempt to mimic the action of these enzymes. The Cu²⁺/ascorbic acid/O₂ system can be considered a functional biomimetic model of monooxygenase enzymes. nih.gov Other systems, such as those using iron-EDTA with ascorbic acid to generate hydroxyl radicals, also mimic biological oxidative processes and can be used for hydroxylation reactions. mdpi.com The study of enzymatic mechanisms, such as the NIH shift observed in P450-catalyzed aromatic hydroxylation, provides crucial insights for designing these chemical mimics. acs.orgmdpi.com

De Novo Synthesis of the Coumarin Nucleus with 3-Hydroxylation

De novo synthesis involves building the core coumarin structure from simpler, acyclic precursors. wikipedia.org This strategy allows for greater structural diversity and the incorporation of substituents at specific positions during the ring-forming process.

The Pechmann condensation is a widely used and popular method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.govcore.ac.ukrsc.org Catalysts can range from strong mineral acids like sulfuric acid to solid acid catalysts like zirconia-based catalysts or Amberlyst-15, which offer advantages such as reusability and milder reaction conditions. nih.govcore.ac.ukrsc.org

The standard Pechmann reaction places the substituent from the C4 position of the β-ketoester at the C4 position of the resulting coumarin. Therefore, to synthesize a 3-hydroxycoumarin via this method, a specialized β-ketoester with a protected or latent hydroxyl group at the C2 position would be required, which deviates from the classical approach.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| Phenol (or substituted phenol) | β-Ketoester (e.g., Ethyl acetoacetate) | Acid Catalyst (e.g., H₂SO₄, ZrCl₄, solid acids) | 4-Substituted Coumarin |

Various strategies that rely on the intramolecular cyclization of a suitably functionalized precursor can be employed to construct the coumarin ring system. One novel approach involves a tandem C-acylation-cyclization process. mdpi.com This method starts with an activated precursor, such as the N-hydroxysuccinimide ester of O-acetylsalicylic acid, which reacts with an active methylene (B1212753) compound. mdpi.com The resulting intermediate undergoes an intramolecular cyclization to form the stable six-membered coumarin nucleus. mdpi.com This provides an alternative route to 3-substituted-4-hydroxycoumarins under mild conditions. mdpi.com

Other strategies include the cyclization of cinnamic acids or their derivatives. mdpi.commdpi.com These methods involve forming the lactone ring through the intramolecular reaction of a phenolic hydroxyl group with a carboxylic acid or ester function on the side chain. Rearrangement reactions of other heterocyclic systems can also lead to the formation of a coumarin scaffold.

| Precursor | Reagent | Key Steps | Product Type |

|---|---|---|---|

| N-hydroxysuccinimide ester of O-acetylsalicylic acid | Active methylene compound (e.g., diethyl malonate) | 1. Intermolecular C-acylation 2. Intramolecular cyclization | 3-Functionalized-4-hydroxycoumarin |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product, adhering to the principles of atom economy. mdpi.com Several MCRs have been developed for the synthesis of complex coumarin derivatives and fused heterocyclic systems. mdpi.commdpi.com

For example, a one-pot, three-component reaction between 4-hydroxycoumarin, an aromatic aldehyde, and another active methylene compound (like malononitrile) can lead to the formation of fused pyranocoumarin (B1669404) systems. mdpi.com These reactions are often catalyzed by a simple base like piperidine (B6355638) or an organocatalyst. mdpi.comnih.gov While not directly yielding this compound, these MCRs demonstrate a powerful de novo approach to assemble the broader coumarin scaffold with various functionalities, which could be later modified to introduce a 3-hydroxy group.

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Aromatic Aldehyde | Malononitrile | Piperidine | Pyrano[3,2-c]chromene derivative |

Semisynthesis and Structural Modification of Existing Coumarins

The modification of naturally occurring or synthetically available coumarins is a common strategy for generating novel derivatives with potentially enhanced biological activities. This often involves targeting specific functional groups on the coumarin core for chemical transformation. nih.govresearchgate.net

Derivatization from Coumarincarboxylic Acid Precursors

Coumarin-3-carboxylic acids and their esters are versatile starting materials for the synthesis of a variety of substituted coumarin derivatives. researchgate.net These precursors can undergo several transformations to introduce different functionalities.

Amide and Hydrazide Formation: The carboxylic acid or its activated form (e.g., acyl chloride) can be reacted with amines or hydrazines to form the corresponding amides and hydrazides. For example, the reaction of 3-ethoxycarbonylcoumarins with the hydrazide of p-nitrophenylacetic acid yields 3-arylcoumarins. researchgate.net

Heterocycle Formation: 3-Acetylcoumarins, derived from coumarin-3-carboxylic acids, can be used as building blocks for constructing various heterocyclic rings attached to the coumarin scaffold. researchgate.net

Coupling Reactions: Coumarincarboxylic chlorides can be coupled with other molecules, such as iminoalditols, to create novel lipophilic derivatives. researchgate.net This approach has been used to synthesize potential β-glucosidase inhibitors. researchgate.net

Regioselective Functionalization Techniques

Controlling the position of new functional groups on the coumarin ring is crucial for structure-activity relationship studies. Regioselective functionalization techniques enable the specific modification of the coumarin nucleus.

The coumarin backbone possesses multiple C-H bonds that can be targeted for functionalization. encyclopedia.pub Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective synthesis of substituted coumarins, offering an alternative to classical condensation reactions that often result in mixtures of products. encyclopedia.pubmdpi.com

C-3 Position: The C-3 position of the coumarin ring is often targeted for functionalization. Photocatalysis has been employed for the regioselective synthesis of 3-functionalized coumarins. For instance, a visible-light-induced C(sp²)–C(sp³) coupling reaction of 3-(2-hydroxyphenyl)acrylates with ethers or thioethers, using a ruthenium-based photocatalyst, yields 3-alkylated coumarins. acs.org

C-4 Position: Selective functionalization at the C-4 position can be more challenging and often relies on palladium catalysis. mdpi.com

C-5 Position: Ruthenium(II) catalysts have been successfully used for the regioselective C-5 alkenylation of quinazolinone-coumarin conjugates. acs.orgnih.gov

The choice of catalyst and reaction conditions plays a critical role in directing the functionalization to the desired position on the coumarin ring. encyclopedia.pub

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly methods for the synthesis of coumarins, in line with the principles of green chemistry. iajesm.insemanticscholar.orgwa.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wa.govpjoes.com

Biocatalysis: The use of enzymes as catalysts offers a sustainable alternative to traditional chemical methods. iajesm.in Biocatalytic reactions are typically performed under mild conditions, leading to high specificity and reduced environmental impact. iajesm.in

Heterogeneous Catalysis: Solid acid catalysts, such as zeolites (e.g., H-BEA) and Amberlyst-15, have been effectively used in coumarin synthesis, particularly in the Pechmann condensation. researchgate.netiiste.org These catalysts can be easily separated from the reaction mixture and recycled, which minimizes acidic waste streams associated with conventional homogeneous catalysts. researchgate.netiiste.org

Alternative Reaction Media: The use of water as a solvent is a key aspect of green chemistry. acs.org A photoredox catalytic cascade radical reaction for the synthesis of 3-acylmethylated coumarins has been developed in water at room temperature, eliminating the need for volatile organic solvents. acs.org

Energy-Efficient Methods: Techniques such as microwave irradiation, near-infrared irradiation, and ultrasound have been employed to accelerate reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net

These green chemistry strategies not only offer a more sustainable route to this compound and its analogues but also align with the broader goals of reducing the environmental footprint of chemical synthesis. rsc.org

Biological Activities and Pharmacological Potentials of 3 Hydroxyisoscopoletin

Enzyme Inhibitory Profiles

Following a comprehensive search of scientific literature, no specific data was found regarding the inhibitory profiles of 3-Hydroxyisoscopoletin against 5-Lipoxygenase and alpha-D-glucosidase. Furthermore, there is a lack of available research on its impact on other metabolic enzymes and pathways.

Inhibition of 5-Lipoxygenase Activity

There is currently no available scientific literature that has evaluated the inhibitory effect of this compound on 5-Lipoxygenase activity.

Inhibition of Alpha-D-Glucosidase Activity

Information regarding the inhibitory potential of this compound against alpha-D-glucosidase is not present in the reviewed scientific databases.

Impact on Other Metabolic Enzymes and Pathways

The effect of this compound on other metabolic enzymes and broader metabolic pathways has not been documented in the available research.

Anti-inflammatory Properties

Detailed studies concerning the anti-inflammatory properties of this compound, specifically its modulation of prostaglandin (B15479496) biosynthesis and regulation of inflammatory cytokine production, are not available in the current body of scientific literature.

Modulation of Prostaglandin Biosynthesis

There is no research data available to describe the modulatory effects of this compound on the biosynthesis of prostaglandins.

Regulation of Inflammatory Cytokine Production

Specific studies detailing the regulatory effects of this compound on the production of inflammatory cytokines could not be located in the searched scientific databases.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant potential of phenolic compounds, including coumarins, is a cornerstone of their therapeutic interest. This activity is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive free radicals. The introduction of hydroxyl groups onto the coumarin (B35378) nucleus is a key determinant of its antioxidant efficacy.

Reactive Oxygen Species (ROS) are highly reactive chemical entities that can inflict damage on cellular structures. These include the superoxide (B77818) anion, hydroxyl radicals, and hydrogen peroxide. nih.gov The ability of a compound to scavenge these species is a direct measure of its antioxidant capacity.

While direct studies on the ROS scavenging activity of this compound are emerging, the behavior of analogous hydroxylated coumarins and flavonoids provides a strong predictive framework. The antioxidant activity of flavonoids, for instance, is significantly enhanced by the presence of a 3-OH group. researchgate.net This hydroxyl group plays a crucial role in neutralizing free radicals. mdpi.com Polyphenolic compounds, a class to which this compound belongs, are recognized as potential sources of natural antioxidants capable of scavenging free radicals and delaying or preventing the oxidation of biological molecules. nih.gov The radical scavenging activity of phenolic extracts is often dose-dependent and correlates with the total phenolic content. nih.gov It is therefore highly probable that the 3-hydroxyl group in this compound actively participates in neutralizing various ROS, contributing to cellular protection against oxidative stress.

Lipid peroxidation is a detrimental chain reaction initiated by free radicals, leading to the degradation of lipids in cell membranes and the production of toxic byproducts. mdpi.compreprints.org Antioxidants can interrupt this cascade by neutralizing the propagating radicals.

The protective effects of phenolic compounds against lipid peroxidation are well-documented. For example, hydroxytyrosol, a phenolic compound, has demonstrated efficacy in inhibiting the formation of lipid oxidation products in various food systems and biological models. nih.govnih.gov Studies on coumarin derivatives have shown that their antioxidant properties include the inhibition of lipid peroxidation. The structural features of this compound, specifically its hydroxyl substitutions, suggest a strong potential to act as an inhibitor of lipid peroxidation. By donating a hydrogen atom, it can effectively terminate the lipid radical chain reactions, thereby preserving membrane integrity and preventing the downstream consequences of oxidative damage.

Antimicrobial Efficacy

The rising concern over antimicrobial resistance has spurred the search for novel therapeutic agents from natural and synthetic sources. Coumarins have historically demonstrated a broad spectrum of antimicrobial activities. nih.gov

Plant diseases caused by pathogenic bacteria pose a significant threat to agriculture. The development of new antibacterial agents is crucial for crop protection. Essential oils and plant extracts containing phenolic compounds have been investigated for their efficacy against various phyto-pathogens. nih.gov For instance, essential oils from various plants have shown inhibitory effects against pathogenic bacteria such as Clavibacter michiganensis and Xanthomonas campestris. nih.gov Studies on the essential oil of Artemisia vulgaris have also demonstrated antimicrobial activity against plant pathogens. nih.gov Given that coumarins are a significant class of plant-derived secondary metabolites, it is plausible that this compound could exhibit activity against plant pathogenic bacteria, contributing to the development of new, natural-based pesticides.

The structural versatility of the coumarin nucleus allows for modifications that can tune its antimicrobial spectrum. mdpi.com Coumarin derivatives have been reported to be effective against a range of human and plant pathogenic bacteria and fungi. nih.govresearchgate.net While some synthetic coumarin derivatives have shown little to no activity against common gram-positive and gram-negative bacteria, others have exhibited significant potential. mdpi.com The antimicrobial potential of medicinal plants is often attributed to their rich content of bioactive compounds, including coumarins. agrobiologicalrecords.com The specific substitution pattern on the coumarin ring is a critical determinant of its antimicrobial efficacy. The presence of hydroxyl groups, as in this compound, can influence properties such as solubility and interaction with microbial targets, suggesting its potential as a broad-spectrum antimicrobial agent warrants further investigation.

Related Biological Activities of Coumarin Analogues and Their Relevance to this compound

The biological profile of a novel compound can often be inferred from the activities of its structural analogues. This compound is a novel coumarin, and its synthesis has opened avenues for exploring its pharmacological potential. nih.gov

Research has shown that the 3-hydroxylation of coumarins can significantly enhance their biological activities. Specifically, 3-hydroxyscopoletin (B142086) and this compound were identified as novel compounds with potent inhibitory activities against 5-lipoxygenase and alpha-D-glucosidase. nih.gov This enhancement suggests that the 3-hydroxy group is a key pharmacophore.

The broader family of coumarins exhibits a remarkable diversity of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. nih.govjocpr.com For example, certain synthetic coumarins have shown inhibitory activity against enzymes like Taq DNA polymerase and MMLV-RT, indicating potential as antiretroviral and antitumor agents. researchgate.net The structure-activity relationship studies of coumarins consistently highlight the importance of the substitution pattern on the benzopyrone ring for their efficacy and selectivity. nih.gov Therefore, the unique hydroxylation pattern of this compound positions it as a promising candidate for a range of therapeutic applications, building upon the established and diverse bioactivities of the coumarin family.

The table below summarizes the reported biological activities of selected coumarin analogues, providing a comparative context for the potential of this compound.

| Compound/Analogue | Biological Activity | Reference |

| 3-Hydroxyscopoletin | 5-Lipoxygenase inhibition | nih.gov |

| 3-Hydroxyumbelliferone | alpha-D-glucosidase inhibition | nih.gov |

| Scopoletin (B1681571) | Termiticidal activity | jocpr.com |

| 4-methyl-5,7-dihydroxycoumarin | MMLV-RT inhibition | researchgate.net |

| Coumarin-3-carboxamides | Anticancer activity | mdpi.com |

Anticancer and Antitumor Activities

Emerging scientific evidence indicates that isoscopoletin (B190330), a closely related coumarin, possesses notable anticancer and antitumor properties. nih.govebi.ac.uk Isoscopoletin has demonstrated significant inhibitory effects against various cancer cell lines. nih.govebi.ac.uknih.govplos.org

One of the key findings is its potent activity against human leukemia cells. In a study involving the human CCRF-CEM leukemia cell line, isoscopoletin exhibited an IC50 value of 4.0 µM. nih.gov This indicates a strong potential for inhibiting the proliferation of these cancer cells. Furthermore, the compound was also tested against the multidrug-resistant subline, CEM/ADR5000, where it showed an even lower IC50 value of 1.6 µM. nih.gov This is particularly significant as it suggests that isoscopoletin may be effective against cancer cells that have developed resistance to standard chemotherapeutic drugs. nih.gov

In the context of solid tumors, research has focused on hepatocellular carcinoma (HCC). nih.govplos.org A study exploring the mechanism of isoscopoletin against HCC revealed that its antitumor effect may be linked to the regulation of glycolysis-related proteins. nih.govplos.org Transcriptomics analysis showed that the differentially expressed genes in HCC cells treated with isoscopoletin were primarily enriched in glycolysis and other metabolic pathways. nih.govplos.org Further investigation through network pharmacology and molecular docking identified GPD2, GPI, HSP90AA1, and PGK2 as core targets in the glycolysis process affected by isoscopoletin. nih.govplos.org

Experimental validation using microscale thermophoresis (MST) confirmed a strong affinity between isoscopoletin and these glycolysis-related proteins, including GPD2, GPI, Hsp90α, and PGK2. nih.govplos.org The in vitro results demonstrated that isoscopoletin treatment led to a decrease in glucose consumption and lactate (B86563) production in HCC cells. nih.govplos.org This suggests that isoscopoletin inhibits the glycolysis process in these cancer cells, thereby disrupting their energy supply and hindering their proliferation. nih.govplos.org

Anticancer Activity of Isoscopoletin

| Cancer Cell Line | Activity Type | Observed Effect | IC50 Value | Mechanism of Action |

|---|---|---|---|---|

| Human CCRF-CEM Leukemia | Inhibitory | Inhibition of cell proliferation | 4.0 µM | Not specified |

| Multidrug-Resistant CEM/ADR5000 Leukemia | Inhibitory | Inhibition of cell proliferation; effective against drug-resistant cells | 1.6 µM | Not specified |

| Hepatocellular Carcinoma (HCC) | Inhibitory | Inhibition of cell proliferation | Not specified | Regulates glycolysis-related proteins (GPD2, GPI, Hsp90α, PGK2), inhibiting glycolysis and blocking energy supply to tumor cells. |

Antiviral Properties (e.g., Anti-HIV Activity)

Currently, there is a lack of specific scientific studies and published research focusing on the antiviral properties of this compound, including any potential anti-HIV activity.

Central Nervous System (CNS) Modulatory Effects

To date, dedicated research on the central nervous system (CNS) modulatory effects of this compound has not been reported in the available scientific literature.

Anticoagulant and Antidiabetic Potentials

There is currently no available scientific data from in vitro or in vivo studies that specifically investigates the anticoagulant or antidiabetic potential of this compound.

Structure Activity Relationship Sar and Computational Studies of 3 Hydroxyisoscopoletin

Elucidation of Structural Determinants for Biological Activity

The biological activity of coumarin (B35378) derivatives is intricately linked to the nature and position of substituents on the benzopyranone core. For 3-Hydroxyisoscopoletin, the interplay between the hydroxyl and methoxy (B1213986) groups is a key determinant of its pharmacological profile.

The introduction of a hydroxyl group at the C-3 position of the coumarin scaffold has been shown to be a significant factor in modulating the biological activity of this class of compounds. Studies on various coumarin derivatives have consistently highlighted the importance of this functional group. For instance, the presence of a 3-hydroxyl group can contribute to the antioxidant activity of coumarins by facilitating radical scavenging mechanisms rsc.orgpjmhsonline.comnih.gov. This is often attributed to the ability of the hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals.

In the context of anticancer activity, the 3-hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors nih.gov. Research on 3-aryl-7-hydroxy scopoletin (B1681571) derivatives, which are structurally related to this compound, has demonstrated that modifications at the 3-position can significantly influence their antiproliferative activity against various cancer cell lines nih.gov. The potency of these compounds is often linked to the specific interactions mediated by the substituents at this position, underscoring the pivotal role of the chemical environment around the C-3 carbon.

The 7-hydroxy and 6-methoxy groups, which define the "isoscopoletin" part of the molecule, are known to be important for various biological activities, including antimicrobial and antioxidant effects science.govresearchgate.net. The methoxy group at the C-6 position and the hydroxyl group at the C-7 position can influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins nih.gov. Studies on scopoletin derivatives have shown that the introduction of aryl substitutes at the 3-position can lead to compounds with significantly improved antiproliferation activity against cancer cells nih.gov. This indicates that the combination of the existing 6-methoxy and 7-hydroxy groups with a substituent at the 3-position can be a fruitful strategy for developing potent bioactive molecules.

The following table summarizes the influence of different substitution patterns on the biological activity of coumarin derivatives, based on findings from related compounds.

| Substituent Position | Observed Effect on Activity | Potential Rationale |

| C-3 Hydroxyl | Generally enhances antioxidant and anticancer activities. | Participates in hydrogen bonding and radical scavenging. |

| C-7 Hydroxyl | Contributes to antioxidant and antimicrobial properties. | Influences electronic properties and hydrogen bonding capacity. |

| C-6 Methoxy | Modulates lipophilicity and metabolic stability. | Affects ADME properties and can influence binding orientation. |

| C-3 Aryl (in analogs) | Can significantly increase antiproliferative activity. | Provides additional steric and electronic interactions with target sites. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity nih.gov. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the key molecular features that govern their potency.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational techniques used to establish a correlation between the 3D properties of a molecule and its biological activity nih.govsemanticscholar.org. These methods involve aligning a series of structurally related compounds and calculating their steric and electrostatic fields.

In a typical CoMFA study, the aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. These values are then used as independent variables in a partial least squares (PLS) analysis to build a QSAR model. The resulting model can be visualized as contour maps, where different colored regions indicate areas where steric bulk or electrostatic charge would be favorable or unfavorable for activity. For coumarin derivatives, CoMFA studies have been successfully applied to understand the structural requirements for various biological activities nih.gov.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable 3D-QSAR model semanticscholar.org.

The primary goal of developing QSAR models is to guide the design of new analogs with improved biological activity. By analyzing the contour maps generated from CoMFA and CoMSIA, medicinal chemists can identify specific regions on the molecular scaffold where modifications are likely to enhance potency.

For instance, a 3D-QSAR model for a series of coumarin analogs might reveal that a bulky, electron-donating group is favored at a particular position, while an electron-withdrawing group is detrimental. This information can then be used to design new derivatives of this compound with optimized substituent patterns. The predictive power of these models allows for the virtual screening of a large number of potential compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process.

The following table provides a hypothetical example of how QSAR data could guide the design of this compound analogs.

| Position for Modification | Favorable Feature (from QSAR) | Unfavorable Feature (from QSAR) | Suggested Modification |

| C-3 | Hydrogen bond donor, moderate steric bulk | Large, hydrophobic groups | Introduce small, polar substituents |

| C-4 | Steric bulk, electron-withdrawing group | Hydrogen bond donor | Add a trifluoromethyl or phenyl group |

| C-8 | Hydrogen bond acceptor | Steric bulk | Introduce a nitro or cyano group |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the binding of a ligand to its biological target at an atomic level nih.govresearchgate.net.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to elucidate the binding mode of active molecules acs.orgacademie-sciences.fr. For this compound, docking studies could be employed to predict its binding affinity and interaction patterns with various protein targets, such as kinases, cyclooxygenases, or other enzymes implicated in disease pathways. The results of docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity.

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon ligand binding researchgate.netresearchgate.net. MD simulations can be used to refine the binding poses obtained from docking and to calculate the binding free energy, which is a more accurate measure of the binding affinity. By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can gain a deeper understanding of the molecular determinants of its biological activity and use this knowledge to design more effective inhibitors or modulators of the target protein.

Analysis of Ligand-Enzyme Binding Interactions

The binding of a ligand, such as this compound, to an enzyme is a critical determinant of its biological effect. This interaction is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific functional groups on the this compound molecule, namely the hydroxyl and methoxy groups attached to the coumarin core, are expected to play a significant role in its binding profile.

Computational docking studies on related coumarin derivatives have demonstrated the importance of these substitutions in defining their interaction with enzyme active sites. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in the enzyme's binding pocket. The methoxy group, while primarily contributing to the molecule's steric and electronic properties, can also participate in weaker interactions. Molecular docking simulations of various coumarin derivatives with enzymes like α-glucosidase have revealed that interactions often involve key amino acid residues, leading to the inhibition of the enzyme's catalytic activity. researchgate.net The positioning of these functional groups on the benzopyran-2-one scaffold of this compound will dictate its specific binding orientation and affinity for various enzymatic targets.

| Type of Interaction | Potential Interacting Groups on this compound | Examples of Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Hydroxyl group, Carbonyl group | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Benzene ring of the coumarin core | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Benzene ring of the coumarin core | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Van der Waals Forces | Entire molecule | All amino acid residues in close proximity |

Prediction of Receptor Binding Affinities and Modes

Computational tools are widely employed to predict the binding affinity and mode of small molecules to their target receptors, providing a quantitative measure of the interaction strength, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net For this compound, molecular docking simulations can be performed against a variety of known biological targets of coumarins to predict its potential efficacy. These simulations generate various possible binding poses (modes) of the ligand within the receptor's binding site and calculate a corresponding binding score for each pose. The pose with the lowest binding energy is generally considered the most favorable and stable.

Studies on scopoletin and its derivatives have utilized these methods to predict their binding affinities to targets such as acetylcholinesterase and monoamine oxidase. nih.gov The binding affinity is influenced by factors such as the shape complementarity between the ligand and the receptor, as well as the number and strength of the intermolecular interactions. The predicted binding mode can elucidate the specific amino acid residues that are key for the interaction, guiding further structural modifications to enhance binding affinity and selectivity.

| Coumarin Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Scopoletin | Acetylcholinesterase | -7.5 | Hypothetical Data |

| Osthole | α-Glucosidase | -8.2 | Hypothetical Data |

| Umbelliferone | Monoamine Oxidase B | -7.9 | Hypothetical Data |

| Fraxetin | Xanthine Oxidase | -8.5 | Hypothetical Data |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the range of predicted binding affinities for coumarin derivatives against various enzymes.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is fundamental to its biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility would be the rotation of the hydroxyl and methoxy groups attached to the coumarin ring.

While the core coumarin ring system is largely planar and rigid, the orientation of the substituent groups can influence how the molecule fits into a binding site. mdpi.com Computational chemistry methods can be used to calculate the energy of different conformers and identify the most stable, low-energy conformations. These preferred conformations are the ones most likely to be biologically relevant.

Analytical and Quantification Methodologies for 3 Hydroxyisoscopoletin

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and quantification of coumarins from various sources. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for the analysis of coumarins and their derivatives. mdpi.comnih.gov Its application is extensive, ranging from quality control of herbal products to quantitative analysis in biological fluids. dcu.ienih.gov The method's versatility allows for the separation of various coumarins, including hydroxylated derivatives, with high resolution and sensitivity. researchgate.net

Typically, a reverse-phase setup is employed, utilizing a nonpolar stationary phase (most commonly a C18 column) and a polar mobile phase. The mobile phase often consists of a gradient mixture of water (frequently acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for quantification based on the compound's absorbance of UV light. nih.govscielo.br For enhanced sensitivity and selectivity, a fluorescence detector can be used, as many coumarins exhibit natural fluorescence. nih.gov The purity of 3-Hydroxyisoscopoletin can be assessed by the presence of a single, symmetrical peak, and its quantity is determined by comparing the peak area to a calibration curve constructed from standards of known concentrations. scielo.brnih.gov

| Compound Analyzed | Column | Mobile Phase | Detector | Reference |

| Scopoletin (B1681571), Umbelliferone | C18 | Gradient: Water (0.1% Formic Acid), Methanol | DAD & Fluorescence | nih.govnih.gov |

| Multiple Coumarins | Acclaim C18 | Gradient: Water (0.01% Acetic Acid), Acetonitrile | DAD-MS | researchgate.net |

| Coumarin (B35378) | C18 | Isocratic: Methanol, Water | UV/DAD | scielo.br |

| Scopoletin | C18 | Isocratic: Methanol, Water | Not Specified | researchgate.net |

Gas Chromatography (GC) is another powerful separation technique, primarily suited for compounds that are volatile or can be converted into a volatile form. nih.gov Simple coumarins with low molecular weight can be analyzed directly by GC. mdpi.comnih.gov However, hydroxylated coumarins such as this compound possess polar hydroxyl groups, which increase their boiling point and reduce their volatility, making them less suitable for direct GC analysis.

To overcome this limitation, a derivatization step is necessary. The polar hydroxyl groups are chemically modified, typically through silylation, to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups. This process increases the compound's volatility, allowing it to be analyzed effectively by GC. The analysis is commonly performed using a capillary column (e.g., HP-5MS) and coupled with a mass spectrometer (GC-MS), which aids in both quantification and structural identification based on the fragmentation pattern of the derivatized compound. benthamopen.com

Spectrometric Identification and Characterization

Spectrometric methods are indispensable for confirming the identity and elucidating the precise molecular structure of isolated compounds.

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. nih.gov When coupled with a chromatographic system like HPLC or GC, it provides a highly specific and sensitive analytical tool. nih.gov

For hydroxylated coumarins, Electrospray Ionization (ESI) is a common soft ionization technique used in LC-MS, which typically generates a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. researchgate.netmassbank.eu The exact mass of this molecular ion allows for the determination of the elemental formula, often with the aid of high-resolution mass spectrometry (HRMS). benthamopen.com

Subsequent fragmentation of the molecular ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides key structural details. The coumarin nucleus has a characteristic fragmentation pathway that involves the sequential loss of neutral carbon monoxide (CO) molecules (a loss of 28 Da). benthamopen.comresearchgate.net For a substituted coumarin like this compound, other characteristic losses, such as the loss of a methyl radical (•CH₃, 15 Da) from a methoxy (B1213986) group or water (H₂O, 18 Da) from hydroxyl groups, can also be observed. miamioh.edu For example, the related compound Scopoletin (6-methoxy-7-hydroxycoumarin) in negative ion mode shows a deprotonated molecular ion [M-H]⁻ at m/z 191, which further fragments by losing a methyl radical to produce an ion at m/z 176. massbank.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the complete structural elucidation of organic molecules in solution. shd.org.rsnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously assign the structure. nih.govceon.rs

¹H NMR: This experiment identifies the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment, while splitting patterns (coupling constants, J) reveal adjacent protons. rsc.org

¹³C NMR: This provides information on the different carbon atoms in the structure.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. ceon.rs

As specific data for this compound is not widely published, the NMR data for the closely related isomer Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is presented below for illustrative purposes.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 2 | 161.1 | - |

| 3 | 112.9 | 6.25 (d, J=9.5 Hz) |

| 4 | 143.5 | 7.85 (d, J=9.5 Hz) |

| 4a | 111.9 | - |

| 5 | 102.1 | 6.80 (s) |

| 6 | 146.1 | - |

| 7 | 140.9 | - |

| 8 | 132.0 | - |

| 8a | 149.5 | - |

| OCH₃ | 56.2 | 3.90 (s) |

Note: Data is representative of a dihydroxy-methoxycoumarin and may vary slightly based on solvent and specific isomer. i-repository.netchemicalbook.com

Advanced Detection and Reactivity Assessment

Modern analytical challenges often require more sophisticated detection methods and an understanding of the compound's chemical reactivity.

Advanced detection techniques such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer exceptional sensitivity and selectivity. nih.gov This is particularly useful for quantifying trace amounts of this compound in complex biological or environmental samples. The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows the specific detection of the target analyte with minimal interference from the sample matrix. nih.gov

Reactivity assessment is crucial for understanding the compound's stability and potential interactions during analysis and in biological systems. The phenolic hydroxyl groups in this compound are key to its reactivity. nih.gov They can be deprotonated in aqueous environments, affecting chromatographic retention and ionization efficiency in mass spectrometry. rsc.org Furthermore, these phenolic moieties impart antioxidant properties, allowing the molecule to react with and neutralize free radicals. rsdjournal.orgrsdjournal.org This reactivity can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. rsdjournal.org Understanding this reactivity is essential for developing stable formulations and predicting the compound's fate in environmental or biological systems. thenucleuspak.org.pk

Fluorescence Derivatization for Trace Analysis

For trace-level analysis of compounds that may have insufficient native fluorescence or require enhanced sensitivity, chemical derivatization is a widely employed strategy. researchgate.net This process involves chemically modifying the target analyte to produce a new compound with improved detectability, typically for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). researchgate.netjournalajacr.com The derivatization reaction attaches a fluorophore (a fluorescent tag) to the analyte, resulting in a product with strong fluorescence emission that can be detected with high sensitivity and selectivity. sdiarticle4.com

The core principle of this technique is the reaction of a non-fluorescent or weakly fluorescent analyte with a highly fluorescent reagent. sdiarticle4.com This pre-column derivatization is performed before the sample is injected into the HPLC system. sdiarticle4.com The choice of derivatizing agent is critical and depends on the functional groups present on the analyte. journalajacr.com For phenolic compounds like this compound, the hydroxyl (-OH) group is the primary target for derivatization. Reagents such as dansyl chloride (DC) are commonly used for the derivatization of phenolic and alcohol hydroxyl groups, creating highly fluorescent products suitable for trace analysis. nih.gov

While many hydroxycoumarins exhibit natural fluorescence, derivatization can significantly lower the limits of detection, making it a valuable tool for quantifying trace amounts in complex samples. nih.govsapub.org The process enhances analytical performance by overcoming issues of low concentration and interference from matrix components. nih.gov

Table 1: Common Fluorescent Derivatizing Reagents for HPLC-FLD This table is generated based on common derivatization principles and may not represent methods specifically validated for this compound.

| Derivatizing Reagent | Target Functional Group | Typical Detection Wavelengths (Excitation/Emission) |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | 340 nm / 525 nm |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | 266 nm / 305 nm |

| o-phthalaldehyde (OPA) | Primary Amines | 340 nm / 455 nm |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | 450 nm / 540 nm |

Electrochemical Methods for Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods are powerful tools for investigating the redox (reduction-oxidation) properties of electroactive compounds like this compound. nih.gov Cyclic Voltammetry (CV) is a premier technique used to study the electrochemical behavior of antioxidants by providing information on their redox potentials. nih.govossila.com This method measures the current response of a redox-active analyte to a linearly cycled potential sweep between the working and reference electrodes in an electrochemical cell. ossila.comossila.com

A typical CV experiment utilizes a three-electrode system:

Working Electrode: An inert material, such as glassy carbon, where the redox reaction of the analyte occurs. nih.gov

Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl). nih.govossila.com

Counter (or Auxiliary) Electrode: Completes the electrical circuit by passing current (e.g., a platinum wire). nih.govossila.com

When the potential is scanned, the analyte can be oxidized or reduced at the electrode surface, generating a current that is plotted against the applied potential. The resulting graph is called a cyclic voltammogram. ossila.com Key parameters derived from the voltammogram include the anodic peak potential (Epa) and the cathodic peak potential (Epc). For phenolic compounds, the anodic peak potential (oxidation) is of particular interest as it indicates the ease with which the compound donates electrons. A lower, less positive oxidation potential suggests that the compound is more easily oxidized and may possess greater antioxidant activity. nih.gov Studies on flavonoids, which share structural similarities with hydroxycoumarins, have shown that the irreversible oxidation of a hydroxyl group on the C-ring can be observed as an anodic peak. researchgate.net

The electrochemical behavior of this compound is directly related to its molecular structure, specifically the presence of hydroxyl groups that can undergo oxidation. By analyzing its cyclic voltammogram, researchers can gain insights into its antioxidant mechanisms and capacity. nih.gov

Table 2: Typical Parameters in Cyclic Voltammetry for Phenolic Compounds This table represents typical experimental conditions and data outputs for the analysis of phenolic compounds and is not specific to this compound.

| Parameter | Description | Typical Value/Observation | Reference |

| Experimental Setup | |||

| Working Electrode | Surface for redox reaction | Glassy Carbon Electrode (GCE) | nih.gov |

| Reference Electrode | Stable potential reference | Silver/Silver Chloride (Ag/AgCl) | nih.gov |

| Counter Electrode | Current-carrying electrode | Platinum (Pt) wire | nih.gov |

| Supporting Electrolyte | Ensures conductivity | Phosphate Buffer Solution (PBS) or Acetate Buffer | researchgate.net |

| Scan Parameters | |||

| Potential Range | Window of applied potential | -0.1 V to +1.3 V | researchgate.net |

| Scan Rate | Speed of potential sweep | 50-100 mV/s | nih.gov |

| Data Output | |||

| Anodic Peak Potential (Epa) | Potential at which oxidation is maximal. Lower values often correlate with higher antioxidant activity. | 0.4 V - 0.9 V for various phenolic -OH groups | researchgate.net |

| Anodic Peak Current (Ipa) | Current measured at the Epa, related to analyte concentration and reaction kinetics. | Varies with concentration and scan rate | nih.gov |

Future Research Directions and Translational Perspectives for 3 Hydroxyisoscopoletin

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of simple coumarins is known to originate from the phenylpropanoid pathway. asm.orgnih.gov In plants, this pathway begins with the amino acid phenylalanine, which undergoes a series of enzymatic conversions by key enzymes such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). researchgate.net The formation of the coumarin (B35378) core, specifically for scopoletin (B1681571) (an isomer of isoscopoletin), involves the critical enzyme Feruloyl-CoA 6′-hydroxylase (F6′H1), which catalyzes the ortho-hydroxylation of feruloyl-CoA, leading to subsequent lactonization. frontiersin.orgresearchgate.net

A significant future challenge is to elucidate the precise biosynthetic route to 3-Hydroxyisoscopoletin. It is hypothesized that isoscopoletin (B190330) is the direct precursor. Therefore, the pivotal research objective is the discovery and characterization of the enzyme responsible for the final hydroxylation step. This enzyme is likely a member of the cytochrome P450 monooxygenase or 2-oxoglutarate-dependent dioxygenase (2-ODD) families, which are frequently involved in the late-stage modification of secondary metabolites. frontiersin.orgnih.gov A successful precedent for this approach is the identification of Scopoletin 8-hydroxylase (S8H), an enzyme that converts scopoletin to fraxetin. nih.govbiorxiv.orgnih.gov Future work should focus on identifying a "Isoscopoletin 3-hydroxylase" using similar strategies, such as screening plant or microbial transcriptomes for candidate genes that are co-expressed with other known coumarin biosynthesis genes.

Recent studies have revealed that endophytic fungi, such as Fusarium oxysporum, can produce coumarins like scopoletin and fraxetin, utilizing a biosynthetic pathway analogous to that in plants. asm.orgnih.gov This opens a new frontier for discovering the biosynthesis of this compound in microbial systems, which may possess novel enzymatic machinery.

| Enzyme Class | Function in Coumarin Biosynthesis | Potential Role for this compound |

| Phenylalanine Ammonia Lyase (PAL) | Commits phenylalanine to the phenylpropanoid pathway. nih.gov | Foundational step in the synthesis of the precursor backbone. |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid. researchgate.net | Key modification of the phenyl ring. |

| 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester. researchgate.net | Prepares the substrate for downstream modifications. |

| Feruloyl-CoA 6′-hydroxylase (F6′H1) | Catalyzes ortho-hydroxylation for coumarin ring formation. frontiersin.org | Essential for forming the core lactone structure. |

| Isoscopoletin 3-hydroxylase (Hypothetical) | Catalyzes the final hydroxylation at the C-3 position. | The novel, undiscovered enzyme that defines the final compound. |

Exploration of Undiscovered Natural Sources and Genetic Engineering for Production

While many coumarins are sourced from plants, the natural producers of this compound remain largely uncatalogued. A systematic exploration of plant species, particularly those known to produce other coumarins, is a necessary first step. However, a more innovative direction lies in the investigation of microorganisms. Endophytic fungi have emerged as a prolific and underexplored source of natural products, including coumarins. nih.govdoi.orgdoaj.org Bioprospecting efforts should target endophytes isolated from medicinal plants or unique ecological niches to identify novel producers of this compound.

Once a biosynthetic pathway is identified, genetic engineering and synthetic biology offer powerful tools for sustainable production. nih.gov The heterologous expression of the entire biosynthetic pathway in a microbial chassis, such as Saccharomyces cerevisiae or Escherichia coli, is a promising strategy. purdue.eduasm.org This approach involves:

Identifying all necessary genes in the pathway, from PAL to the terminal hydroxylase.

Optimizing codon usage and gene expression levels in the chosen host.

Engineering the host's primary metabolism to increase the precursor supply of phenylalanine. mdpi.com

Metabolic engineering of the phenylpropanoid pathway in plants is also a viable strategy. frontiersin.org By overexpressing key regulatory genes or the newly discovered "Isoscopoletin 3-hydroxylase," it may be possible to enhance the accumulation of this compound in a model plant system, creating a sustainable agricultural source. researchgate.net

Development of Highly Specific and Potent Synthetic Analogues

The coumarin skeleton is a versatile scaffold for chemical modification. nih.gov Future research should focus on the rational design and synthesis of analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial to understand how modifications at different positions of the coumarin ring affect its biological activity.

Key synthetic strategies could include:

Modification of the Benzene Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) to probe electronic and steric effects.

Modification at the C-4 Position: Attaching different chemical moieties to the C-4 position, a common site for modification that often influences activity. nih.gov

Derivatization of the Hydroxyl Groups: Esterification or etherification of the hydroxyl groups to create prodrugs with improved bioavailability or to explore their importance in target binding.

Peptide and Heterocycle Conjugation: Coupling amino acids or heterocyclic fragments to the coumarin core, a strategy that has successfully generated potent anticancer and antimicrobial agents. nih.govnih.gov

Established synthetic methods like the Pechmann condensation, Knoevenagel condensation, and various coupling reactions can be adapted for the creation of a diverse chemical library of this compound analogues for biological screening. kjscollege.com

Mechanistic Investigations of Intracellular Targets and Signaling Pathways

Understanding the molecular mechanism of action is paramount for the translational development of any bioactive compound. Research on related coumarins provides a logical starting point for investigating the intracellular targets of this compound. A primary focus should be on pathways related to inflammation and oxidative stress, where coumarins are known to be active. mdpi.com

Key signaling pathways to investigate include:

The Keap1-Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Many coumarins, including scopoletin, activate Nrf2, leading to the expression of cytoprotective genes. nih.govnih.gov Future studies must determine if this compound is an Nrf2 activator and elucidate its mechanism, such as potential interaction with Keap1. nih.govresearchgate.net

The NF-κB Signaling Pathway: As a central regulator of inflammation, the NF-κB pathway is a critical target. There is significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to NF-κB inhibition. mdpi.comnih.gov Investigating the effect of this compound on NF-κB activation, nuclear translocation, and downstream gene expression is essential.

MAPK and JAK/STAT Pathways: These pathways are involved in cellular proliferation, inflammation, and immune responses. nih.gov Determining whether this compound modulates the phosphorylation status and activity of key kinases within these cascades could reveal novel therapeutic applications.

| Signaling Pathway | General Function | Relevance for Coumarins | Future Investigation for this compound |

| Keap1-Nrf2 | Cellular defense against oxidative stress. nih.gov | Many coumarins are potent Nrf2 activators. mdpi.comnih.gov | Quantify Nrf2 activation and assess binding to Keap1. |

| NF-κB | Master regulator of inflammation and immunity. mdpi.com | Often inhibited by coumarins, reducing pro-inflammatory cytokines. nih.gov | Measure inhibition of NF-κB translocation and target gene expression. |

| MAPK (p38, ERK) | Regulates cell proliferation, stress responses, and apoptosis. | Modulated by some coumarin derivatives. nih.gov | Analyze phosphorylation status of key MAPK proteins. |

| JAK/STAT | Transduces cytokine signals for immunity and inflammation. | A known target for some anti-inflammatory coumarins. nih.gov | Assess effects on STAT protein phosphorylation and activity. |

Application of Systems Biology and Omics Technologies in Research

A holistic, systems-level understanding of this compound can be achieved by integrating various "omics" technologies. uq.edu.au This approach is vital for both elucidating its biosynthesis and deciphering its complex interactions within a biological system. researchgate.netslideshare.net

Future research should leverage the following:

Genomics and Transcriptomics: Sequencing the genomes or transcriptomes of potential producing organisms (plants or endophytes) under different conditions can help identify the complete biosynthetic gene cluster for this compound. asm.orgnih.gov

Metabolomics: Untargeted metabolomic profiling can identify this compound and its pathway intermediates in natural sources, confirming the function of candidate genes identified through transcriptomics. asm.orgnih.gov

Proteomics: This can identify the enzymes actively involved in the biosynthetic pathway and can also be used in target identification studies (e.g., thermal proteome profiling) to find the cellular proteins that physically bind to this compound.

Integrated Multi-Omics Analysis: The true power of systems biology lies in integrating these datasets. researchgate.netnih.gov For example, combining transcriptomic and metabolomic data can build robust models of the biosynthetic pathway and its regulation. frontiersin.org Similarly, integrating proteomics and metabolomics after treating cells with this compound can provide a comprehensive map of the cellular pathways it perturbs, offering unbiased insights into its mechanism of action.

By systematically pursuing these research directions, the scientific community can illuminate the biology of this compound, from its natural origins to its molecular targets, paving the way for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 3-Hydroxyisoscopoletin with high purity and yield?

- Methodological Answer : Synthesis protocols should be designed using validated organic chemistry techniques (e.g., reflux, column chromatography) and characterized via HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Reference existing protocols for coumarin derivatives, adjusting reaction time, temperature, and solvent systems (e.g., methanol/water ratios) to optimize yield . For novel synthetic routes, include detailed reaction mechanisms and byproduct analysis in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS for quantification in biological samples (e.g., plasma, tissue homogenates) due to its sensitivity and specificity. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limit of detection (LOD < 1 ng/mL). For structural confirmation, pair with high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with reference standards .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic meta-analyses of existing literature, focusing on variables such as assay type (e.g., in vitro vs. in vivo), cell line specificity, and compound purity. Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors. Replicate key experiments under standardized conditions (e.g., ISO 17025 lab protocols) and publish negative results to reduce publication bias .

Advanced Research Questions

Q. What mechanistic studies are required to elucidate the dual pro-oxidant and antioxidant effects of this compound?

- Methodological Answer : Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify redox-sensitive pathways (e.g., Nrf2/ARE, NF-κB). Use knockout cell models (e.g., CRISPR-Cas9) to validate target genes. Pair with in silico molecular docking to predict interactions with enzymes like SOD or NADPH oxidase .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Use a tiered approach:

- Phase 1 : Determine bioavailability and half-life in rodent models via IV/PO administration, analyzing plasma concentrations using compartmental modeling.

- Phase 2 : Correlate plasma levels with biomarker endpoints (e.g., cytokine levels, oxidative stress markers) in disease models (e.g., sepsis, neurodegeneration).

- Phase 3 : Validate findings in human-relevant systems (e.g., 3D organoids, microphysiological systems) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Apply QSAR modeling with descriptors like logP, polar surface area, and H-bond donors/acceptors. Synthesize a focused library of derivatives with systematic substitutions (e.g., hydroxyl, methoxy groups) and test bioactivity in parallel assays. Use X-ray crystallography to confirm critical binding conformations .

Methodological Considerations

- Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over reviews. Use tools like SciFinder and Reaxys to trace synthetic pathways and bioactivity data .